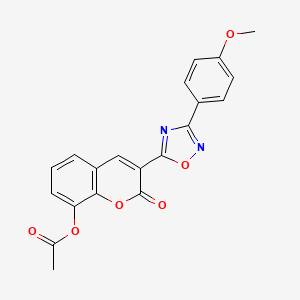

3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxo-2H-chromen-8-yl acetate

Description

Properties

IUPAC Name |

[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxochromen-8-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O6/c1-11(23)26-16-5-3-4-13-10-15(20(24)27-17(13)16)19-21-18(22-28-19)12-6-8-14(25-2)9-7-12/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSBQGFYCCDYCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxo-2H-chromen-8-yl acetate typically involves multiple steps. One common method starts with the preparation of the 1,2,4-oxadiazole ring through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The chromenone moiety can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

The final step involves the coupling of the 1,2,4-oxadiazole intermediate with the chromenone derivative under suitable conditions, such as the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous solvents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxo-2H-chromen-8-yl acetate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of base catalysts.

Major Products Formed

Oxidation: Phenolic derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Medicinal Chemistry: It has shown promise as a scaffold for the development of new drugs with anti-inflammatory, anticancer, and antimicrobial properties.

Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics and photonics.

Biological Studies: It has been investigated for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxo-2H-chromen-8-yl acetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways can vary depending on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares the target compound with two structurally similar analogs identified in the literature:

Key Observations:

Electron-Donating Groups: The 4-methoxyphenyl group in the target compound and Analog 1 introduces electron-donating effects, which may stabilize the oxadiazole ring and influence bioactivity. In contrast, Analog 2’s 4-methylphenyl group offers weaker electron-donating properties. Solubility: The acetate group in the target compound may confer better solubility in polar solvents compared to Analog 2’s ethoxy group.

Structural Stability :

- The 1,2,4-oxadiazole ring in all compounds contributes to metabolic stability due to resistance to enzymatic hydrolysis, a feature critical for drug design .

Biological Activity

The compound 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxo-2H-chromen-8-yl acetate is a hybrid molecule that integrates oxadiazole and chromen-2-one moieties. This structure has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. The biological activity of this compound is attributed to its unique structural features, which facilitate interactions with biological targets.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 373.4 g/mol. The compound features a chromenone backbone linked to an oxadiazole ring, which is known for its diverse biological activities.

Anticancer Activity

Research has indicated that compounds containing oxadiazole and chromenone structures exhibit significant anticancer properties. The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.

Case Studies

- In Vitro Studies : A study demonstrated that derivatives similar to the target compound showed IC50 values in the low micromolar range against several cancer cell lines (e.g., MCF-7, HeLa). For instance, a related oxadiazole derivative exhibited an IC50 of against Jurkat cells .

- Molecular Dynamics Simulations : Molecular dynamics studies have shown that these compounds can interact with key proteins involved in cancer pathways, such as Bcl-2, through hydrophobic interactions and hydrogen bonding .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been widely studied. The presence of electron-donating groups like methoxy can enhance the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.

Experimental Findings

- Antibacterial Assays : Compounds similar to the target structure have demonstrated significant antibacterial activity with MIC values lower than standard antibiotics . The presence of the methoxy group has been linked to increased lipophilicity, enhancing membrane permeability and thus antibacterial effectiveness.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the phenyl ring and the oxadiazole moiety significantly affect biological activity. Key findings include:

- Electron Donors : The presence of electron-donating groups (e.g., methoxy) at specific positions on the phenyl ring enhances cytotoxicity.

- Hydrophobic Interactions : Compounds with larger hydrophobic regions tend to exhibit better interactions with lipid membranes, contributing to their antimicrobial properties .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.